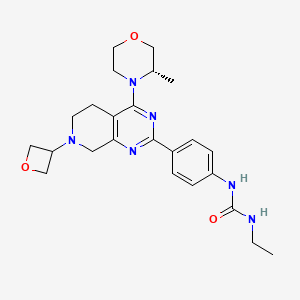

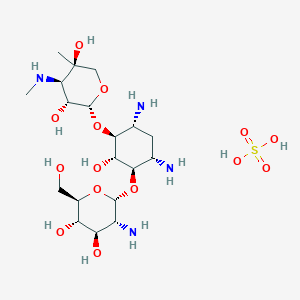

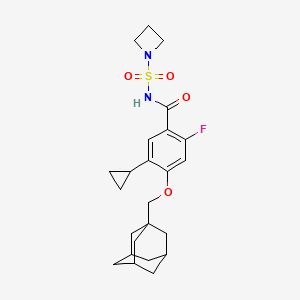

![molecular formula C22H20FN5O2 B607687 8-Amino-N-[1-(Cyclopropylcarbonyl)azetidin-3-Yl]-2-(3-Fluorophenyl)-1,7-Naphthyridine-5-Carboxamide CAS No. 1449277-10-4](/img/structure/B607687.png)

8-Amino-N-[1-(Cyclopropylcarbonyl)azetidin-3-Yl]-2-(3-Fluorophenyl)-1,7-Naphthyridine-5-Carboxamide

Vue d'ensemble

Description

GNE-495 is an orally bioavailable, potent, and selective MAP4K4 inhibitor (IC50 = 3.7 nM). In cell sprouting assays, it increases the number of protrusions. In a mouse model of oxygen-induced retinopathy, GNE-495 normalizes the percentage of pathological vessels and hemorrhagic areas.

GNE-495 is a potent and selective MAP4K4 Inhibitor with efficacy in retinal angiogenesis. GNE-495 showed excellent potency and good PK and was used to demonstrate in vivo efficacy in a retinal angiogenesis model recapitulating effects that were observed in the inducible Map4k4 knockout mice. Mitogen-activated protein kinase kinase kinase kinase (MAP4K4, or HGK), and its homologues Misshapen and MIG-15 have been shown to regulate a multitude of biological processes, including embryonic development,metabolism, inflammation, neural regeneration, angiogenesis, and cancer.

Applications De Recherche Scientifique

Antibacterial Properties

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

A study by Frigola et al. (1994) investigated 7-azetidinylquinolones and naphthyridines, which are structurally similar to the compound . These compounds demonstrated potent in vitro activity against both Gram-positive and Gram-negative bacteria. The research also explored the structure-activity relationships of these compounds, which could be relevant to understanding the properties of 8-Amino-N-[1-(Cyclopropylcarbonyl)azetidin-3-yl]-2-(3-Fluorophenyl)-1,7-Naphthyridine-5-Carboxamide (Frigola et al., 1994).

Potent In Vivo Antibacterial Efficacy

Another study by Frigola et al. (1995) on 7-azetidinylquinolones revealed the significance of stereochemistry in enhancing in vitro activity and oral efficacy. This insight into stereochemical effects could be extrapolated to the compound to predict its efficacy (Frigola et al., 1995).

Novel Antibacterial 8-Chloroquinolone Derivatives

Kuramoto et al. (2003) studied similar compounds with modifications in the quinolone structure, demonstrating their significant antibacterial activities. These findings provide a broader understanding of how structural modifications can influence the antibacterial properties of compounds like 8-Amino-N-[1-(Cyclopropylcarbonyl)azetidin-3-yl]-2-(3-Fluorophenyl)-1,7-Naphthyridine-5-Carboxamide (Kuramoto et al., 2003).

Anti-Inflammatory and Anticancer Properties

Anti-Inflammatory and Anticancer Potential

A study by Madaan et al. (2013) focused on 1,8-naphthyridine-3-carboxamide derivatives, which showed high cytotoxicity against cancer cell lines and inhibited pro-inflammatory cytokines. This suggests potential applications of similar compounds in cancer therapy and inflammation control (Madaan et al., 2013).

Broad-Spectrum Antibacterial Activity

Research by Frigola et al. (1993) on azetidinyl derivatives indicated a broad-spectrum antibacterial activity, particularly against Gram-positive organisms. This provides insights into the potential use of the compound for treating a variety of bacterial infections (Frigola et al., 1993).

In Vivo Antimycobacterial Activity

Sriram et al. (2007) synthesized and evaluated naphthyridine-3-carboxylic acids for their antimycobacterial properties, suggesting that the compound could have applications in treating mycobacterial infections (Sriram et al., 2007).

Propriétés

IUPAC Name |

8-amino-N-[1-(cyclopropanecarbonyl)azetidin-3-yl]-2-(3-fluorophenyl)-1,7-naphthyridine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O2/c23-14-3-1-2-13(8-14)18-7-6-16-17(9-25-20(24)19(16)27-18)21(29)26-15-10-28(11-15)22(30)12-4-5-12/h1-3,6-9,12,15H,4-5,10-11H2,(H2,24,25)(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXCIBJXJYBWPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CC(C2)NC(=O)C3=CN=C(C4=C3C=CC(=N4)C5=CC(=CC=C5)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Amino-N-[1-(Cyclopropylcarbonyl)azetidin-3-Yl]-2-(3-Fluorophenyl)-1,7-Naphthyridine-5-Carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

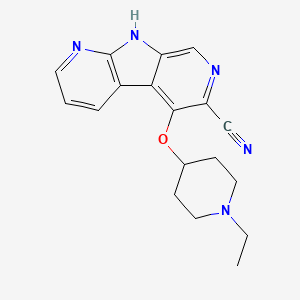

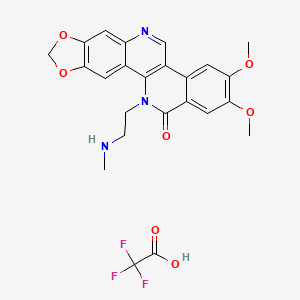

![3-Ethyl-5-isothiocyanato-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B607604.png)

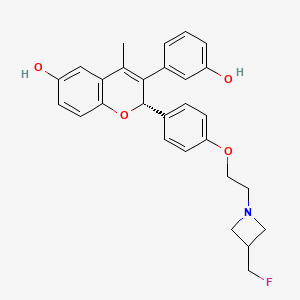

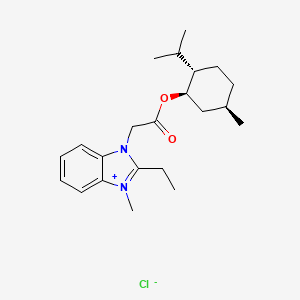

![(2R,3R,4S,5R,6R)-2-(3,4-dichlorophenyl)sulfanyl-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol](/img/structure/B607606.png)

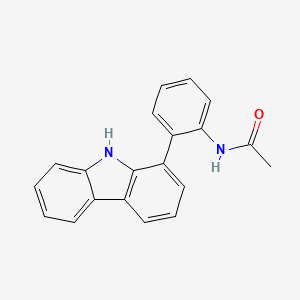

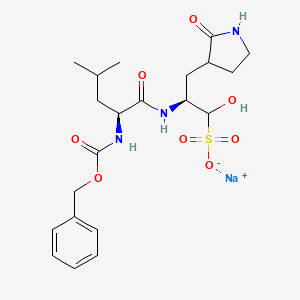

![(2s)-2-({2-[1-(Propan-2-Yl)-1h-1,2,4-Triazol-5-Yl]-5,6-Dihydroimidazo[1,2-D][1,4]benzoxazepin-9-Yl}oxy)propanamide](/img/structure/B607616.png)